2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide
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Overview
Description
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide is a complex organic compound that features a combination of oxadiazole, pyridine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the pyridine moiety, and the final acetamide formation. Common reagents used in these steps include chlorinated aromatic compounds, nitriles, and amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share structural similarities with the pyridine moiety and have applications in medicinal chemistry.
Trifluoromethylpyridines: These compounds are used in pharmaceuticals and agrochemicals and share some functional group similarities.
Uniqueness
What sets 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-27(18-9-7-17(24)8-10-18)20(30)13-28-12-15(4-11-19(28)29)22-25-21(26-31-22)14-2-5-16(23)6-3-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUWRXLQYAUYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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